Cyanomethanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Fluorosulfonyl radicals have been identified as a new horizon for the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .Molecular Structure Analysis

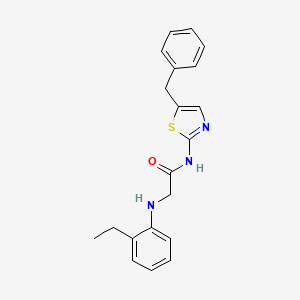

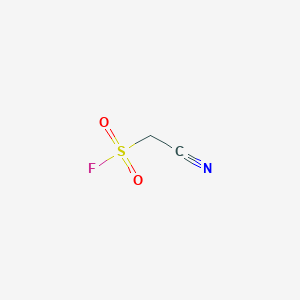

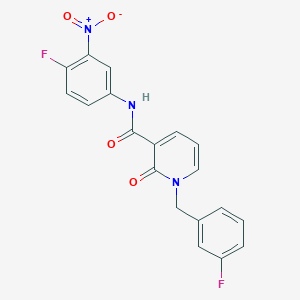

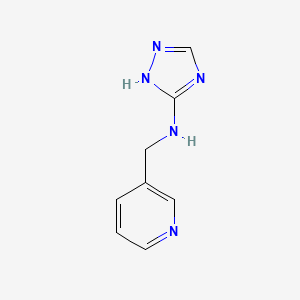

The molecular structure of Cyanomethanesulfonyl fluoride consists of a cyanomethane group attached to a sulfonyl fluoride group . The InChI representation of the molecule isInChI=1S/C2H2FNO2S/c3-7(5,6)2-1-4/h2H2 . The Canonical SMILES representation is C(C#N)S(=O)(=O)F . Chemical Reactions Analysis

Sulfonyl fluorides, like Cyanomethanesulfonyl fluoride, can efficiently fluorinate diverse classes of alcohols . Machine learning has been used to map the intricate reaction landscape and enable accurate prediction of high-yielding conditions for untested substrates .Physical And Chemical Properties Analysis

Cyanomethanesulfonyl fluoride has a molecular weight of 123.11 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 122.97902764 g/mol . The Topological Polar Surface Area is 66.3 Ų . The Heavy Atom Count is 7 .科学的研究の応用

These applications highlight the versatility and significance of Cyanomethanesulfonyl fluoride in scientific research. Researchers continue to explore its potential across various domains, aiming to unlock new possibilities and address existing challenges . If you need further details or have additional questions, feel free to ask!

作用機序

Target of Action

Cyanomethanesulfonyl fluoride, a type of sulfonyl fluoride, is known to act as an electrophilic warhead . It has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that regulates acetylcholine, a crucial neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

The mode of action of Cyanomethanesulfonyl fluoride involves its interaction with its primary target, acetylcholinesterase. As an electrophilic warhead, Cyanomethanesulfonyl fluoride binds to the active site of the enzyme, inhibiting its function . This inhibition disrupts the regulation of acetylcholine, leading to an accumulation of this neurotransmitter.

Biochemical Pathways

The inhibition of acetylcholinesterase by Cyanomethanesulfonyl fluoride affects the cholinergic pathway. Acetylcholine plays a vital role in transmitting signals in the nervous system. When acetylcholinesterase is inhibited, it leads to an excess of acetylcholine, disrupting normal signal transmission .

Pharmacokinetics

Like other sulfonyl fluorides, it is expected to have a balance of reactivity and stability that makes it attractive for various applications

Result of Action

The primary result of Cyanomethanesulfonyl fluoride’s action is the inhibition of acetylcholinesterase, leading to an excess of acetylcholine. This can disrupt normal signal transmission in the nervous system . The exact molecular and cellular effects of Cyanomethanesulfonyl fluoride’s action depend on the specific context and environment in which it is used.

Action Environment

The action, efficacy, and stability of Cyanomethanesulfonyl fluoride can be influenced by various environmental factors. For instance, the presence of other chemicals or compounds can affect its reactivity and stability Additionally, factors such as pH and temperature can also influence its action and efficacy

Safety and Hazards

Handling hazardous fluorinating reagents, like Cyanomethanesulfonyl fluoride, requires safety precautions . As F2 gas hydrolyzes very rapidly to form HF and oxygen difluoride (OF2) on contact with moisture in the air, in the body, or in the process mixture, burns must be treated as an exposure to HF . Understanding the hazards and reactivity of F2, having safety protocols in place, and implementation of advanced safety training to personnel are vital .

将来の方向性

Fluorine has proven to be remarkably successful, and most drug development programmes will at least explore fluorine during optimisation of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that now facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination .

特性

IUPAC Name |

cyanomethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FNO2S/c3-7(5,6)2-1-4/h2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDJRRPZQOZAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine](/img/structure/B2569117.png)

![1-(7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2569119.png)

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2569120.png)

![Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate](/img/structure/B2569126.png)

![5-chloro-2-(methylsulfanyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2569134.png)

![3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2569135.png)